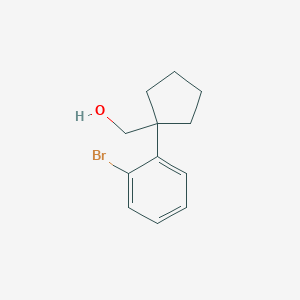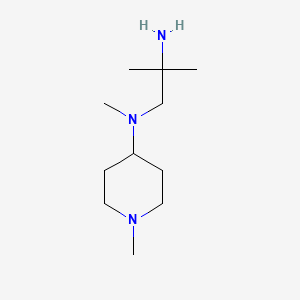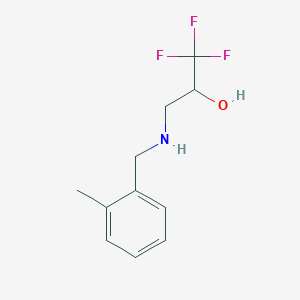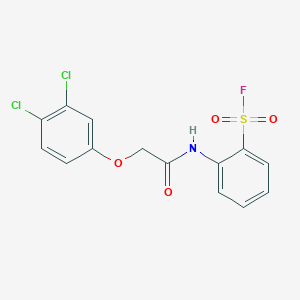
(1-(2-Bromophenyl)cyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Bromophenyl)cyclopentyl)methanol: is an organic compound with the molecular formula C12H15BrO It is a cyclopentyl derivative where a bromophenyl group is attached to the cyclopentyl ring, and a hydroxyl group is attached to the methylene carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)cyclopentyl)methanol typically involves the reaction of 2-bromobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Hydrolysis: Using dilute acid or water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products:
Oxidation: (1-(2-Bromophenyl)cyclopentyl)ketone
Reduction: (1-Phenylcyclopentyl)methanol
Substitution: (1-(2-Aminophenyl)cyclopentyl)methanol or (1-(2-Thiophenyl)cyclopentyl)methanol
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Potential applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1-(2-Bromophenyl)cyclopentyl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and hydroxyl groups. These interactions can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(1-Phenylcyclopentyl)methanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
(1-(2-Chlorophenyl)cyclopentyl)methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
(1-(2-Fluorophenyl)cyclopentyl)methanol: Contains a fluorine atom, leading to different electronic effects and potential biological activity.
Uniqueness:
- The presence of the bromine atom in (1-(2-Bromophenyl)cyclopentyl)methanol makes it unique compared to its analogs. Bromine’s larger size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
[1-(2-bromophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI-Schlüssel |
XANPQNPDJVIOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)


![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)



